molecular formula C13H17BrN2O5S2 B5406309 5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID

5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID

Cat. No.: B5406309
M. Wt: 425.3 g/mol
InChI Key: YIMDFCVZGAZRML-UHFFFAOYSA-N
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Description

5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID is a complex organic compound that features a brominated thiophene ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the bromination of thiophene to form 5-bromo-2-thiophene This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield 5-bromo-2-thienylsulfonyl chloride The next step involves the reaction of this intermediate with piperazine to form the piperazino derivative

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the piperazine moiety can interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thienylboronic acid
  • 5-Bromothiophene-2-boronic acid

Uniqueness

5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl group and the piperazine moiety distinguishes it from simpler brominated thiophene derivatives, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

5-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O5S2/c14-10-4-5-13(22-10)23(20,21)16-8-6-15(7-9-16)11(17)2-1-3-12(18)19/h4-5H,1-3,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMDFCVZGAZRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)O)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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